![molecular formula C5H2F3N3 B6416786 3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile CAS No. 2166776-07-2](/img/structure/B6416786.png)
3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Overview
Description
The compound “3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile” is a pyrazole derivative with a trifluoromethyl group attached. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile” would likely involve a pyrazole ring with a trifluoromethyl group attached. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms and three carbon atoms .
Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Applications
Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Visible-Light-Driven Photoredox Catalysis
The trifluoromethyl group can be introduced into diverse skeletons through photoredox-catalyzed radical trifluoromethylation . This process has received great attention due to its efficiency and selectivity .
Medicinal Chemistry
The trifluoromethyl group is found in a wide variety of promising drugs pertaining to diversified therapeutic applications . These include antidepressant , antipsychotic , antihistamine , anti-fungal , anticancer , antioxidant , and anti-inflammatory drugs.
Enzyme Inhibition
A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Suzuki-Miyaura Couplings
Boronic acids, which can be present in compounds with a trifluoromethyl group, can participate in chemical reactions called Suzuki-Miyaura couplings. This reaction is of interest to researchers in medicinal chemistry.
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWUIHMMIWEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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